
Tin, isotope of mass 117
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tin, isotope of mass 117, is a stable isotope of tin with an atomic number of 50. It is a metallic element that has a silvery-white appearance and is commonly used in various industrial applications. Tin has been known to humans for thousands of years and was used by ancient civilizations for making bronze, pewter, and other alloys.
Wissenschaftliche Forschungsanwendungen
Nuclear Structure Analysis
Tin has the largest number of stable isotopes, and research into its nuclear structure is significant. The spatial arrangement of protons in tin isotopes, including Sn-117, influences nuclear electromagnetism. High-precision measurements of electromagnetic moments and isomeric differences in charge radii provide insights into nuclear structures and require more accurate modeling for interpretation (Yordanov et al., 2020).
Isotopic Fractionation
Studying isotopic fractionation in tin, including Sn-117, through liquid-liquid extraction techniques offers insights into the nuclear field shift effect. This research helps understand isotopic variations, which is significant in geochemistry and nuclear physics (Moynier et al., 2009).
Nuclear Magnetic Resonance (NMR)
Tin isotopes, including Sn-117, are used in NMR spectroscopy. Their properties make them valuable for studying the structure and bonding in tin compounds, providing essential data for chemical and material sciences (Wrackmeyer, 1985).
Low-Temperature Thermometry
Sn-117 has been investigated for its potential in low-temperature NMR thermometry. Its nuclear spin-lattice relaxation times provide valuable data for understanding superconducting and other low-temperature phenomena (Ahola et al., 1980).
Geochemical Tracers
Sn-117 is considered a valuable geochemical tracer in understanding geological processes like magmatic differentiation and ore formation. Its isotopic composition helps trace the source and pathways of mineralizing fluids in geological formations (Zhou et al., 2022).
Nuclear Medicine
Sn-117m, a metastable state of Sn-117, has been studied for its application in nuclear medicine, particularly in bone scintigraphy and radionuclide therapy (Li Shou-jian, 2007).
Nuclear Reactions
The (p, t) reactions on odd tin isotopes, including Sn-117, help in understanding nuclear reactions and structure. These studies contribute to nuclear physics and have implications in nuclear engineering (Fleming et al., 1971).
Thermal Properties
Research into the thermal properties of odd tin isotopes, such as Sn-117, using theoretical models and experimental data, aids in understanding nuclear thermodynamics and statistical mechanics (Kadi & Benhamouda, 2016).
Eigenschaften
CAS-Nummer |
13981-59-4 |
|---|---|
Produktname |
Tin, isotope of mass 117 |
Molekularformel |
Sn |
Molekulargewicht |
116.902954 g/mol |
IUPAC-Name |
tin-117 |
InChI |
InChI=1S/Sn/i1-2 |
InChI-Schlüssel |
ATJFFYVFTNAWJD-YPZZEJLDSA-N |
Isomerische SMILES |
[117Sn] |
SMILES |
[Sn] |
Kanonische SMILES |
[Sn] |
Synonyme |
117Sn isotope Sn-117 isotope Tin-117 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



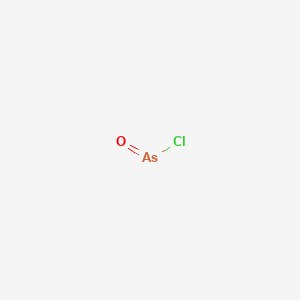
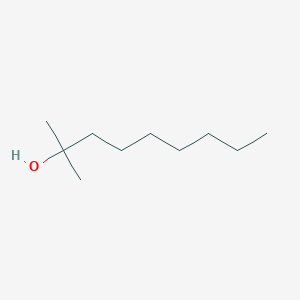
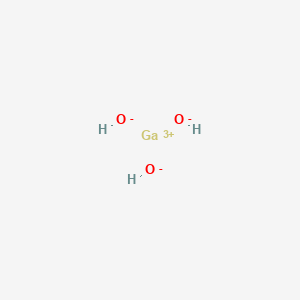
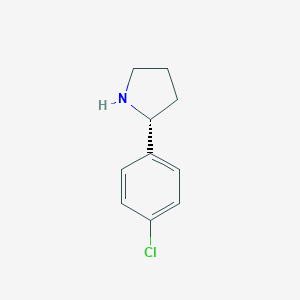
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B87438.png)

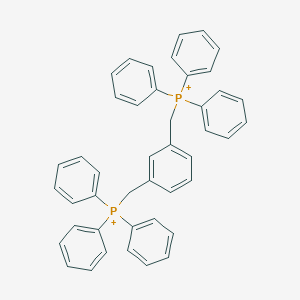
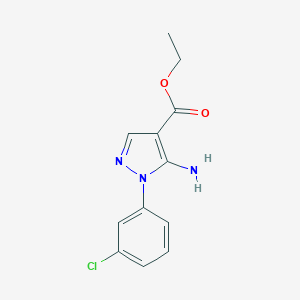
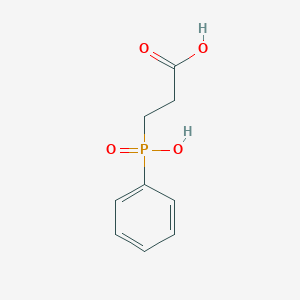
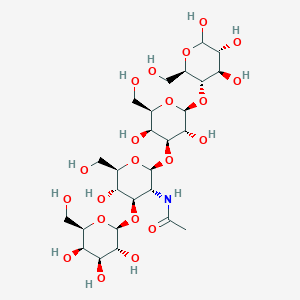
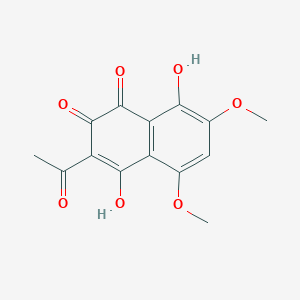
![5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one](/img/structure/B87473.png)

